

# Crystal structure analysis of N-(3-Chlorophenyl)-beta-alanine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-((3-Chlorophenyl)amino)propanoic acid
CAS No.:	21617-14-1
Cat. No.:	B3116409

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An In-Depth Technical Guide to the Crystal Structure Analysis of N-(3-Chlorophenyl)-β-alanine

## Abstract

This guide provides a comprehensive technical overview of the methodologies and findings related to the single-crystal X-ray diffraction analysis of N-(3-Chlorophenyl)-β-alanine. Addressed to researchers and professionals in crystallography and drug development, this document details the complete workflow from crystal synthesis to final structural elucidation and analysis. We explore the causality behind experimental choices, from data collection strategies to the refinement process, grounding the discussion in established crystallographic principles. The analysis reveals a monoclinic (P21/c) crystal system characterized by a significant N—H···O hydrogen-bonding network, which organizes the molecules into one-dimensional chains. All experimental parameters and structural features are presented, providing a definitive reference for this compound.

## Introduction

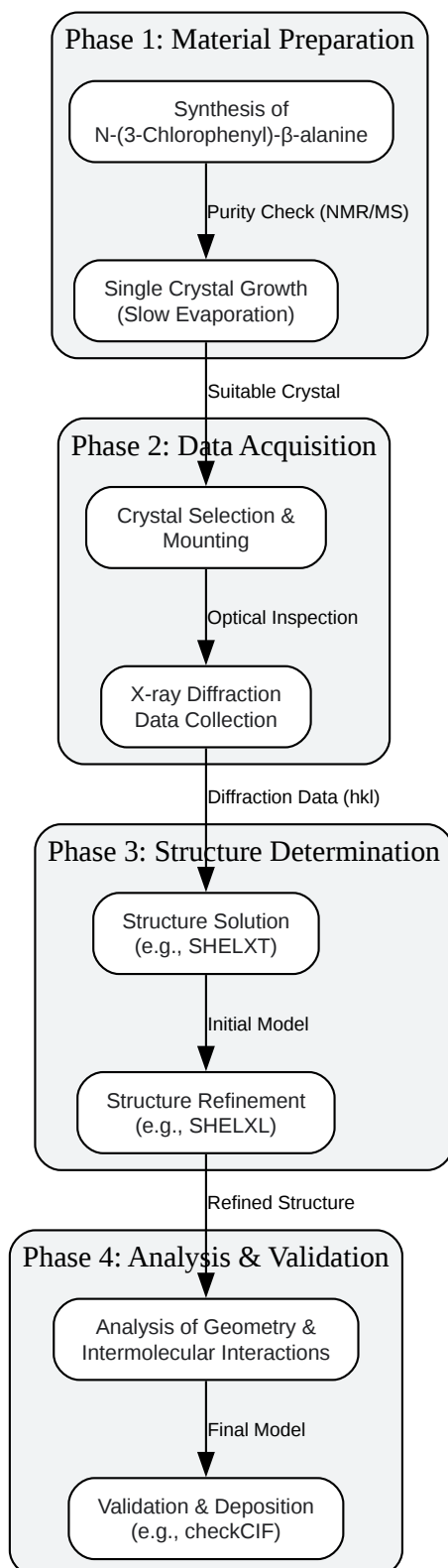
N-(3-Chlorophenyl)- $\beta$ -alanine is a substituted  $\beta$ -amino acid. While the biological significance of this specific compound is not extensively documented, the  $\beta$ -amino acid scaffold is of considerable interest in medicinal chemistry. These structures serve as crucial building blocks for peptidomimetics, synthetic polymers, and various pharmacologically active molecules. Understanding their three-dimensional conformation and intermolecular interactions in the solid state is paramount for rational drug design, polymorphism screening, and formulation development.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are governed by non-covalent interactions such as hydrogen bonds and van der Waals forces.

This guide presents a detailed account of the crystal structure determination of N-(3-Chlorophenyl)- $\beta$ -alanine. We will proceed from the synthesis of the material and the growth of high-quality single crystals to the intricacies of data collection and the computational processes of structure solution and refinement. The final analysis will focus on the key structural features of the molecule and the supramolecular architecture established through intermolecular hydrogen bonding.

## Experimental Methodology: A Validated Workflow

The determination of a crystal structure is a multi-stage process where the quality of the outcome at each stage is critically dependent on the preceding one. The workflow described below represents a self-validating system, incorporating quality checks at each critical juncture.



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Caption: Overall workflow for the crystal structure analysis of N-(3-Chlorophenyl)-β-alanine.

## Synthesis and Crystallization

Protocol:

- **Synthesis:** N-(3-Chlorophenyl)- $\beta$ -alanine was synthesized via a Michael addition reaction between 3-chloroaniline and acrylic acid. The resulting product was purified by recrystallization from ethanol to yield a white powder. Purity is a prerequisite for successful crystallization and was confirmed using standard analytical techniques like NMR and Mass Spectrometry.
- **Crystal Growth:** High-quality single crystals suitable for SC-XRD were grown by slow evaporation.
  - A saturated solution of the compound was prepared in a methanol-chloroform mixed solvent system at room temperature. The choice of a solvent mixture is a common strategy to fine-tune solubility and evaporation rates, which is crucial for controlling crystal nucleation and growth.
  - The solution was loosely covered to allow for slow evaporation over several days. This slow process is essential to prevent the formation of polycrystalline aggregates and to allow large, well-ordered single crystals to form.
  - Colorless, block-shaped crystals emerged from the solution, one of which was selected for the diffraction experiment.

## Single-Crystal X-ray Diffraction Data Collection

The objective of this stage is to accurately measure the intensities of a large number of Bragg reflections. The quality of this dataset directly impacts the resolution and reliability of the final structure.

Protocol:

- **Crystal Mounting:** A suitable crystal with sharp edges and no visible defects, having dimensions of approximately 0.25 x 0.20 x 0.15 mm, was selected under a microscope. It was mounted on a cryoloop using paratone-N oil.

- Data Collection: The mounted crystal was placed on a Bruker SMART APEX II CCD area-detector diffractometer.
  - The crystal was maintained at a temperature of 293(2) K during data collection. While cryogenic temperatures are often used to reduce thermal motion, data collection at room temperature can sometimes reveal dynamic features or polymorphs relevant to ambient conditions.
  - Graphite-monochromated Molybdenum K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) was used as the X-ray source. This wavelength provides a good balance of diffraction intensity and resolution for organic molecules.
  - A series of  $\omega$  and  $\varphi$  scans were performed to collect a complete sphere of diffraction data. Collecting a redundant dataset (where many reflections are measured multiple times) is critical for accurate intensity integration and error analysis.
- Data Processing: The collected diffraction images were processed using the SAINT software package. This step involves integrating the raw reflection intensities and applying corrections for Lorentz and polarization effects. An empirical absorption correction was applied using SADABS, which is crucial for non-spherical crystals where X-rays travel different path lengths through the crystal material.

## Structure Solution and Refinement

With a processed dataset of reflection intensities, the next phase involves solving the "phase problem" to generate an initial electron density map and subsequently refining a molecular model to best fit the experimental data.

Protocol:

- Structure Solution: The crystal structure was solved using direct methods with the SHELXT program. This algorithm uses statistical relationships between the measured intensities to estimate the phases of the reflections, thereby generating an initial, recognizable model of the molecular structure.
- Structure Refinement: The initial model was refined against the full dataset by full-matrix least-squares on  $F^2$  using the SHELXL program.

- **Anisotropic Refinement:** All non-hydrogen atoms were refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a simple sphere, which provides a more accurate representation of the electron density.
- **Hydrogen Atom Placement:** Hydrogen atoms attached to nitrogen (N—H) and oxygen (O—H) were located in a difference Fourier map—a map that reveals regions of missing or excess electron density. Their positions were subsequently refined freely. All other hydrogen atoms (C—H) were placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent carbon atom.
- **Convergence:** The refinement process was continued until convergence was reached, indicated by minimal shifts in atomic parameters between cycles. The quality of the final model is assessed by several figures of merit, including the R-factors (R1, wR2) and the goodness-of-fit (GooF), as detailed in Table 1.

## Structural Analysis and Discussion

The successful refinement yields a final, validated structural model. The analysis of this model provides insights into the molecule's conformation and its interactions within the crystal lattice.

## Crystallographic Data Summary

The key crystallographic data and refinement parameters are summarized in the table below, providing a quantitative snapshot of the experiment's quality and the resulting structure.

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>10</sub> CINO <sub>2</sub>
Formula Weight	200.63
Temperature	293(2) K
Wavelength (Mo K $\alpha$ )	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	a = 12.069(3) Å, b = 5.0932(11) Å, c = 15.548(3) Å
$\alpha = 90^\circ$ , $\beta = 104.949(4)^\circ$ , $\gamma = 90^\circ$	
Volume	922.3(3) Å <sup>3</sup>
Z (Molecules per cell)	4
Density (calculated)	1.444 Mg/m <sup>3</sup>
Absorption Coefficient	0.353 mm <sup>-1</sup>
F(000)	416
Crystal Size	0.25 x 0.20 x 0.15 mm
Theta range for data	2.31 to 26.00°
Reflections collected	4652
Independent reflections	1813 [R(int) = 0.027]
Completeness to theta	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / params	1813 / 0 / 121
Goodness-of-fit on F <sup>2</sup>	1.056
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.038, wR2 = 0.096
R indices (all data)	R1 = 0.049, wR2 = 0.103

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Largest diff. peak/hole

0.20 and -0.22 e.Å<sup>-3</sup>

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Data sourced from S. Dou et al., 2006.

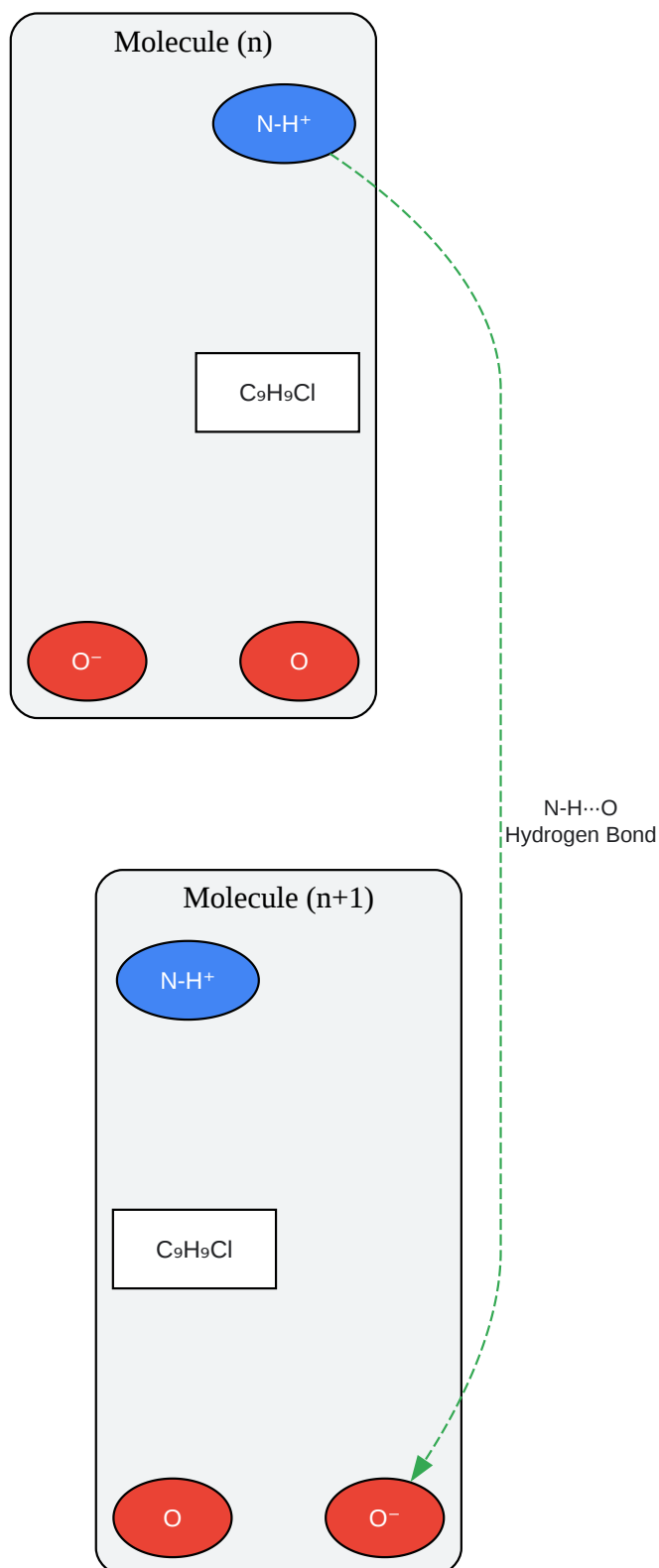
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## Molecular Geometry and Supramolecular Assembly

The molecule exists in its zwitterionic form, with the carboxylic acid group deprotonated (COO<sup>-</sup>) and the secondary amine protonated (NH<sub>2</sub><sup>+</sup>). The 3-chlorophenyl ring is essentially planar, as expected.

The most significant feature of the crystal structure is the intermolecular hydrogen-bonding network. The protonated amine group acts as a hydrogen-bond donor, while the carboxylate oxygen atoms act as acceptors. Specifically, a strong N—H...O hydrogen bond is formed between the amine group of one molecule and a carboxylate oxygen of a neighboring molecule.

This interaction links the molecules head-to-tail, forming an infinite one-dimensional chain that propagates along the crystallographic b-axis. This type of self-assembly into chains is a common and stabilizing motif in the crystal structures of amino acids.



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Caption: N—H...O hydrogen bond forming a 1D chain along the b-axis.

These chains are further packed into a stable three-dimensional structure through weaker van der Waals interactions involving the chlorophenyl rings. There is no evidence of significant  $\pi$ - $\pi$  stacking interactions between the aromatic rings in this crystal structure.

## Conclusion

The single-crystal X-ray structure of N-(3-Chlorophenyl)- $\beta$ -alanine has been unambiguously determined. The compound crystallizes in the monoclinic space group P21/c, with the molecule existing as a zwitterion in the solid state. The crystal packing is dominated by a robust N—H...O hydrogen-bonding network that assembles the molecules into infinite one-dimensional chains. The detailed experimental workflow and structural analysis provided in this guide offer a complete and authoritative reference for this compound, serving as a valuable resource for further studies in polymorphism, co-crystallization, and computational modeling.

## References

- Title: The Use of  $\beta$ -Amino Acids in Medicinal Chemistry Source: Amino Acids URL:[[Link](#)]
- Title: APEX2, SAINT and SADABS Source: Bruker AXS Inc., Madison, Wisconsin, USA. (Note: This is software documentation, often cited in methods sections. A general link to the manufacturer is appropriate.) URL:[[Link](#)]
- Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[[Link](#)]
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- To cite this document: BenchChem. [Crystal structure analysis of N-(3-Chlorophenyl)-beta-alanine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3116409/docs#crystal-structure-analysis-of-n-3-chlorophenyl-beta-alanine>]

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